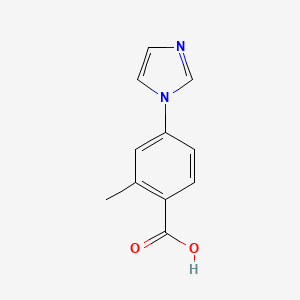

4-(1H-imidazol-1-yl)-2-methylbenzoic acid

Description

Significance of Imidazole (B134444) and Benzoic Acid Scaffolds in Organic and Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry. mdpi.com Its prevalence in nature, notably in the amino acid histidine and in purine (B94841) bases of nucleic acids, underscores its fundamental biological importance. The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, allow it to interact with a wide array of biological targets. mdpi.com Consequently, the imidazole scaffold is a key component in numerous therapeutic agents with diverse activities, including antifungal, anticancer, and antihypertensive properties.

Similarly, the benzoic acid scaffold is a fundamental building block in organic chemistry and is frequently encountered in pharmaceuticals. The carboxylic acid group imparts acidic properties to the molecule, enabling the formation of salts and facilitating interactions with biological receptors through ionic bonds and hydrogen bonding. The aromatic ring of benzoic acid can be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its pharmacokinetic and pharmacodynamic profiles.

The combination of these two scaffolds in a single molecule, as seen in 4-(1H-imidazol-1-yl)-2-methylbenzoic acid, offers the potential for synergistic or novel biological activities by presenting a unique combination of interaction points for biological targets.

Historical Context of Imidazole-Carboxylic Acid Derivatives in Research

The synthesis of imidazole itself dates back to the 19th century. Over the decades, the exploration of imidazole-containing compounds has grown exponentially, leading to the development of a vast library of derivatives with a wide spectrum of applications. The journey of imidazole-carboxylic acid derivatives in research has been marked by efforts to create molecules that can mimic or interfere with biological processes.

Early research into imidazole-carboxylic acids was often rooted in the study of histidine and its metabolites. As synthetic methodologies advanced, chemists gained the ability to create a diverse range of these derivatives, allowing for systematic structure-activity relationship (SAR) studies. These investigations have been crucial in identifying the structural features required for specific biological activities.

The development of modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions like the Ullmann condensation, has significantly facilitated the synthesis of N-aryl imidazoles, a class to which this compound belongs. researchgate.netwikipedia.org These methods allow for the direct formation of the carbon-nitrogen bond between the imidazole ring and an aromatic partner, providing efficient routes to these complex molecules. biomedres.usconnectjournals.combiomedres.usorganic-chemistry.orgthieme-connect.com

Overview of the Research Landscape for this compound

A comprehensive review of the scientific literature reveals that while the broader class of imidazole-benzoic acid derivatives has been a subject of considerable interest, specific research focused solely on this compound is limited. Much of the available data pertains to structurally similar compounds, such as 4-(1H-imidazol-1-yl)benzoic acid or isomers with different substitution patterns.

This suggests that this compound may represent a relatively underexplored area of chemical space. The research that does exist on closely related analogues often focuses on their potential as ligands for metal-organic frameworks (MOFs) or as building blocks for more complex pharmaceutical agents. The methyl group at the 2-position of the benzoic acid ring in the target compound could introduce steric and electronic effects that differentiate its properties and biological activity from its non-methylated counterpart, making it a candidate for future investigation.

Due to the scarcity of specific research data for this compound, detailed experimental findings and extensive data tables for this exact compound are not available in the current body of scientific literature. The following table provides general physicochemical properties that can be predicted for such a molecule based on its structure, alongside data for a closely related, more studied compound for comparative context.

| Property | Predicted for this compound | Reported for 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid cymitquimica.com |

| Molecular Formula | C11H10N2O2 | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol | 202.21 g/mol |

| Appearance | Likely a solid at room temperature | Solid at room temperature |

| Solubility | Potential solubility in polar solvents | Potential solubility in polar solvents |

| Acidity | Acidic due to the carboxylic acid group | Acidic due to the carboxylic acid group |

Further research is necessary to fully characterize this compound and to elucidate its potential applications.

Properties

IUPAC Name |

4-imidazol-1-yl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXVJPKGBWVABF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 1h Imidazol 1 Yl 2 Methylbenzoic Acid

Direct Synthesis Strategies for 4-(1H-Imidazol-1-yl)-2-methylbenzoic Acid

The direct construction of this compound can be approached through several synthetic routes, primarily involving the formation of the N-aryl bond between the imidazole (B134444) and the benzoic acid fragments or the de novo synthesis of the imidazole ring onto a pre-functionalized benzoic acid scaffold.

Catalytic Arylation Approaches for Imidazole-Benzoic Acid Derivatives

Catalytic cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. Copper- and palladium-catalyzed N-arylation reactions (Buchwald-Hartwig and Ullmann condensations) are prominent methods for coupling aryl halides with N-heterocycles like imidazole.

A general approach for synthesizing N-aryl imidazoles involves the reaction of an aryl halide with imidazole in the presence of a copper catalyst. For the synthesis of the target molecule, this would involve the coupling of imidazole with a 4-halo-2-methylbenzoic acid derivative. Efficient ligand systems, such as 4,7-dimethoxy-1,10-phenanthroline, have been shown to facilitate the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides under mild conditions. acs.org The addition of poly(ethylene glycol) can further accelerate this transformation.

Palladium-catalyzed reactions also offer a viable route. While direct C-H arylation is often used to functionalize the imidazole ring itself at the C-2 or C-5 positions nih.govpreprints.orgacs.org, palladium catalysts can also be employed for N-arylation. A general procedure for the synthesis of 4-(1H-imidazol-1-yl)benzoic acid involves stirring an aryl halide (like 4-fluorobenzoic acid or its ester) with imidazole, a base such as potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH), and a catalyst in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. prepchem.comchemicalbook.com

| Catalyst System | Aryl Substrate | Heterocycle | Base | Solvent | Conditions | Product Type |

| Copper/Ligand | Aryl Iodide/Bromide | Imidazole | Various | Various | Mild | N-Arylimidazole |

| Palladium(II) Acetate (B1210297) | Aryl Halide | Imidazole | K2CO3 / KOH | DMSO | 110-120°C | N-Aryl Imidazole |

| None (Nucleophilic Aromatic Substitution) | Methyl 4-fluorobenzoate | Imidazole | K2CO3 | DMSO | ~120°C | 4-(1H-Imidazol-1-yl)benzoic acid methyl ester prepchem.com |

This table summarizes common catalytic and non-catalytic arylation approaches for synthesizing imidazole-benzoic acid derivatives.

Multi-component Reaction Pathways for Imidazole-Containing Compounds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient pathway to complex heterocyclic structures like imidazoles. researchgate.net The Debus–Radziszewski imidazole synthesis is a classic MCR that produces imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikiwand.comwikipedia.org

To apply this to the synthesis of this compound, one would theoretically need to construct the imidazole ring first and then attach it to the benzoic acid. However, MCRs can be designed to build substituted imidazoles directly. For example, a three-component reaction of a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt can yield 2,4,5-trisubstituted imidazoles. rsc.org A four-component reaction involving a 1,2-diketone, an aldehyde, an amine, and ammonium acetate can lead to 1,2,4,5-tetrasubstituted imidazoles. rsc.org While not a direct route to the target N-aryl benzoic acid, these methods are fundamental for creating diverse imidazole cores that could be further modified.

Another MCR approach involves the reaction of amines, aldehydes, and isocyanides to produce highly substituted 2-imidazolines, which can subsequently be oxidized to the corresponding imidazoles. acs.org The design of an MCR to directly yield the target compound would be complex, likely requiring a starting material that already contains the 4-amino-2-methylbenzoic acid scaffold to act as the amine component.

Cyclization and Condensation Reactions for Imidazole Moiety Formation

The imidazole ring can be formed through various cyclization and condensation reactions. These methods typically build the ring from acyclic precursors.

One versatile method is the van Leusen imidazole synthesis, which involves the condensation of an aldehyde with an amine to form an imine in situ. This intermediate then reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base like K2CO3 to yield the imidazole ring. nih.gov This strategy is highly adaptable for producing 1,4- or 1,5-disubstituted imidazoles.

Another strategy involves the cyclization of amidines with α-halo ketones. To adapt this for the target molecule, one could envision a reaction between a formamidine (B1211174) derived from 4-amino-2-methylbenzoic acid and a suitable two-carbon synthon.

More recent methods include metal-catalyzed cyclizations. For example, copper salts can promote the cyclization of terminal alkynes and amidines to form 1,2,4-trisubstituted imidazoles. chim.it Similarly, iron-catalyzed reactions between amidoximes and enones have been developed. rsc.org These advanced cyclization strategies highlight the diverse chemical pathways available for constructing the imidazole core, which can then be integrated into the final target structure.

Derivatization and Functionalization of this compound

Once synthesized, this compound offers multiple sites for further chemical modification, primarily at the carboxylic acid group and on the imidazole ring.

Modifications at the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle for a wide range of chemical transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides in the presence of a base. These esters can serve as protecting groups or as intermediates for further reactions. The synthesis of imidazol-1-yl-acetic acid tert-butyl ester is an example of such a modification. nih.gov

Amide Formation: The carboxyl group can be activated, for example with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and reacted with primary or secondary amines to form amides. This is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. Derivatization with hydrazides, such as 4-(1-methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide or 4-hydrazinobenzoic acid, to form stable hydrazones is also a well-established technique, often used for analytical purposes. rsc.orgnih.govunesp.br

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (4-(1H-imidazol-1-yl)-2-methylphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh conditions or through specific catalytic cycles, which would yield 1-(3-methylphenyl)-1H-imidazole.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester (-COOR) |

| Amide Formation | Amine (R-NH2), Coupling Agent (e.g., EDC) | Amide (-CONHR) |

| Reduction | LiAlH4 or BH3 | Primary Alcohol (-CH2OH) |

| Curtius/Schmidt/Lossen Rearrangement | Various (via acyl azide) | Amine (-NH2) |

This table outlines potential derivatization reactions at the carboxylic acid group of this compound.

Substitutions on the Imidazole Ring

The imidazole ring itself can undergo further substitution, although the existing N-aryl group will influence the regioselectivity of these reactions.

Electrophilic Substitution: Imidazole is an electron-rich heterocycle, but N-arylation reduces its reactivity toward electrophiles. Halogenation (bromination, iodination) is a common electrophilic substitution reaction for imidazoles, typically occurring at the C-4 and C-5 positions, and if those are blocked, at C-2.

Direct C-H Arylation/Functionalization: As mentioned previously, palladium-catalyzed direct C-H arylation is a powerful method for functionalizing the imidazole ring. acs.org Research has shown that the reaction conditions, particularly the solvent, can influence the selectivity between C-5 and C-2 arylation. nih.govpreprints.org This allows for the synthesis of diaryl- and triaryl-imidazole derivatives. For the target molecule, this would enable the introduction of another aryl group at the C-2, C-4, or C-5 position of the imidazole ring.

N-Alkylation of the Second Imidazole Nitrogen: While one nitrogen is arylated, the second nitrogen (at position 3) is pyridine-like and can be alkylated to form imidazolium (B1220033) salts. Reaction with an alkyl halide, such as methyl iodide, would yield a quaternary ammonium salt, which could be of interest in the synthesis of ionic liquids or as precursors for N-heterocyclic carbenes (NHCs).

Substitutions on the Benzoic Acid Ring

There is currently no specific information available in scientific literature regarding substitution reactions on the benzoic acid ring of this compound. The directing effects of the existing substituents—the ortho-methyl group and the para-imidazolyl group—would be critical in determining the outcome of any potential electrophilic aromatic substitution reactions. The interplay of these electronic and steric factors would dictate the position of incoming electrophiles. However, without experimental data, any discussion on specific substitution patterns remains speculative.

Optimization of Reaction Conditions in Synthetic Protocols

Detailed studies on the optimization of reaction conditions for the synthesis of this compound have not been published. The synthesis would likely proceed via a copper-catalyzed cross-coupling reaction between imidazole and a 4-halo-2-methylbenzoic acid derivative. The optimization of such a reaction would involve a systematic investigation of various parameters.

The choice of solvent is a critical parameter in transition metal-catalyzed cross-coupling reactions. For the synthesis of N-aryl imidazoles, polar aprotic solvents are often employed to facilitate the dissolution of reactants and intermediates. chemicalbook.com While specific data for the target compound is unavailable, a hypothetical optimization study would likely evaluate a range of solvents.

Table 1: Hypothetical Solvent Screen for the Synthesis of this compound

| Entry | Solvent | Dielectric Constant | Boiling Point (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | Dimethylformamide (DMF) | 36.7 | 153 | Data not available |

| 2 | Dimethyl sulfoxide (DMSO) | 46.7 | 189 | Data not available |

| 3 | N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Data not available |

| 4 | Dioxane | 2.2 | 101 | Data not available |

This table is illustrative and not based on experimental results for the specified compound.

Temperature and reaction time are interdependent variables that significantly influence reaction kinetics and product yield. Higher temperatures can accelerate the reaction rate but may also lead to the formation of undesired byproducts. A systematic study would be necessary to determine the optimal balance for the synthesis of this compound.

Table 2: Hypothetical Temperature and Time Optimization for the Synthesis of this compound

| Entry | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|

| 1 | 100 | 12 | Data not available |

| 2 | 100 | 24 | Data not available |

| 3 | 120 | 12 | Data not available |

| 4 | 120 | 24 | Data not available |

| 5 | 140 | 12 | Data not available |

This table is illustrative and not based on experimental results for the specified compound.

Purification Techniques in Synthetic Protocols

Standard purification techniques for solid organic compounds would be applicable to this compound. The choice of method would depend on the purity of the crude product and the nature of any impurities.

Commonly employed purification methods for analogous compounds include:

Recrystallization: This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. The choice of solvent is critical and would need to be determined experimentally.

Column Chromatography: This method is used to separate the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it. chemicalbook.com

Acid-Base Extraction: Given the presence of a carboxylic acid group, acid-base extraction could be a viable method to separate the product from non-acidic impurities.

Without specific experimental data, the precise parameters for these purification techniques (e.g., recrystallization solvent, chromatography eluent) for this compound cannot be detailed.

Structural Elucidation and Advanced Characterization of 4 1h Imidazol 1 Yl 2 Methylbenzoic Acid and Its Derivatives

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods provide a wealth of information regarding the connectivity, chemical environment, and electronic nature of atoms within a molecule.

For 4-(1H-imidazol-1-yl)-2-methylbenzoic acid , the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzoic acid ring and the imidazole (B134444) ring. The three aromatic protons on the disubstituted benzene (B151609) ring would appear as complex multiplets or distinct doublets and doublets of doublets. The methyl group protons would present as a singlet, likely in the range of δ 2.3-2.7 ppm. The three protons of the 1-substituted imidazole ring would appear as three distinct singlets or narrow multiplets in the aromatic region, typically with the C2-H proton appearing at the most downfield position (around δ 8.0-8.5 ppm) and the C4-H and C5-H protons at higher fields. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would be expected to show 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule. This would include signals for the carboxyl carbon (δ 165-175 ppm), the methyl carbon (δ 20-25 ppm), and the various aromatic and heterocyclic carbons.

For comparison, the reported ¹H NMR data for the related compound 4-methylbenzoic acid in DMSO-d₆ shows signals at δ 12.80 (s, 1H, COOH), 7.84 (d, 2H), 7.29 (d, 2H), and 2.36 (s, 3H, CH₃). rsc.org The corresponding ¹³C NMR spectrum exhibits peaks at δ 167.80, 143.46, 129.80, 129.55, 128.52, 21.55, and 126.75. rsc.org

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For This compound , the IR spectrum would be dominated by several key absorptions. A very broad band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O stretching of the carbonyl group would appear around 1680-1710 cm⁻¹. Vibrations associated with the aromatic rings (C=C stretching) would be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and imidazole rings would be found just above 3000 cm⁻¹, while the C-H stretching for the methyl group would be just below 3000 cm⁻¹.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of This compound is C₁₁H₁₀N₂O₂, corresponding to a molecular weight of 202.21 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 202. The fragmentation pattern would likely involve the loss of the carboxyl group or parts of it, such as the loss of a hydroxyl radical (•OH, M-17) or the loss of a carboxyl radical (•COOH, M-45). Cleavage of the imidazole ring could also lead to characteristic fragment ions.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Both the benzoic acid and imidazole rings in This compound are chromophores. The molecule is expected to exhibit strong absorption bands in the UV region, typically below 300 nm, corresponding to π→π* electronic transitions within the aromatic and heterocyclic ring systems. The conjugation between the two rings would influence the exact position and intensity of these absorption maxima. For instance, studies on a co-crystal of 4-Hydroxybenzoic acid and 1H-imidazole have explored its optical properties. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density in a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound is not available, a detailed study has been performed on its parent compound, 4-(1H-imidazol-1-yl)benzoic acid (C₁₀H₈N₂O₂). nih.govresearchgate.netnih.gov This analysis provides critical insights into the likely solid-state conformation and packing of its derivatives.

The compound crystallizes in the monoclinic space group Pc. researchgate.net In the crystal structure, the imidazole ring is twisted relative to the plane of the benzene ring, with a dihedral angle of 14.5 (1)°. nih.govresearchgate.netnih.gov This non-planar conformation is a key structural feature.

The molecules are organized in the crystal lattice through a network of hydrogen bonds. A significant intermolecular O—H···N hydrogen bond links the carboxylic acid group of one molecule to the non-linking nitrogen atom of the imidazole ring of an adjacent molecule. researchgate.netnih.gov These interactions form chains of molecules, which are further linked into sheets by weaker C—H···O interactions. nih.govresearchgate.net

Detailed crystallographic data for 4-(1H-imidazol-1-yl)benzoic acid is presented in the tables below. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₈N₂O₂ |

| Formula weight | 188.18 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | Pc |

| Unit cell dimensions | a = 4.1443 (11) Å b = 6.6561 (19) Å c = 15.706 (4) Å β = 101.023 (7)° |

| Volume | 425.3 (2) ų |

| Z | 2 |

| Calculated density | 1.470 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.040 |

| R indices (all data) | wR2 = 0.104 |

| Bond | Length (Å) |

|---|---|

| O1—C1 | 1.321 (6) |

| O2—C1 | 1.207 (5) |

| N1—C8 | 1.350 (5) |

| N1—C10 | 1.378 (5) |

| N1—C5 | 1.423 (5) |

| N2—C8 | 1.313 (5) |

Studies on more complex derivatives, such as 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid , also reveal intricate three-dimensional networks formed by various hydrogen bonds (O—H···N, O—H···O, and C—H···O) and C—H···π interactions. iucr.org In this derivative, the central imidazole ring exhibits significant dihedral angles with the attached benzene and phenyl rings. iucr.org

Molecular Conformation and Dihedral Angles Between Ring Systems

Detailed information regarding the precise molecular conformation and the dihedral angle between the imidazole and methyl-substituted benzene rings for this compound is not available in the surveyed literature. This data, which is obtained from single-crystal X-ray diffraction studies, is essential for understanding the molecule's three-dimensional geometry.

Intermolecular Interactions and Hydrogen Bonding Networks (e.g., O-H···N, C-H···O)

Specifics of the intermolecular interactions, particularly the hydrogen bonding networks such as O-H···N or C-H···O, have not been reported for this compound. Characterization of these networks requires precise atomic coordinate data from crystallographic analysis, which is currently unavailable.

Supramolecular Assembly and Crystal Packing

The supramolecular assembly and crystal packing arrangement for this compound remain uncharacterized. An understanding of how individual molecules arrange themselves in the crystal lattice is fundamental to crystal engineering and predicting material properties, but this information has not been published.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No experimental Powder X-ray Diffraction (PXRD) patterns for the bulk material of this compound have been found in the literature. A PXRD pattern serves as a fingerprint for the crystalline solid, confirming phase purity and providing information about the unit cell dimensions of the bulk sample.

Coordination Chemistry and Metal Organic Framework Mof Research Involving 4 1h Imidazol 1 Yl 2 Methylbenzoic Acid Ligands

Ligand Design Principles and Coordination Modes

The rational design of organic ligands is a cornerstone of MOF synthesis. The geometry, connectivity, and flexibility of the ligand directly influence the final architecture of the coordination polymer. 4-(1H-imidazol-1-yl)-2-methylbenzoic acid is a prime example of a multitopic ligand, possessing distinct coordination sites that can interact with metal centers in various ways.

Bidentate Carboxylate and Imidazole (B134444) Coordination Sites

The this compound ligand features two primary coordination sites: the carboxylate group (-COOH) and the imidazole ring. The carboxylate group can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bidentate bridging. The bidentate bridging mode is particularly important in the formation of extended one-, two-, or three-dimensional networks.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, also offers versatile coordination capabilities. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons and readily coordinates to a metal center, acting as a monodentate ligand. This coordination directs the extension of the framework in a specific direction. The interplay between the coordination of the carboxylate and imidazole moieties allows for the construction of complex and diverse framework topologies.

Multitopic Ligand Applications

The presence of both a carboxylate and an imidazole group classifies this compound as a multitopic or multifunctional ligand. Such ligands are highly sought after in crystal engineering as they can bridge multiple metal centers, leading to the formation of robust and high-dimensional frameworks. The spatial arrangement of the coordination sites on the ligand is a critical factor in determining the final structure. In the case of this compound, the relative positions of the carboxylate and imidazole groups on the benzoic acid backbone influence the angles and distances between metal nodes in the resulting MOF. This allows for a degree of control over the pore size and shape of the framework.

Synthesis of Coordination Polymers and Metal-Organic Frameworks

The synthesis of coordination polymers and MOFs from ligands like this compound typically involves the self-assembly of the ligand and metal salts under specific reaction conditions. The choice of synthesis methodology, metal ion, and the presence of other ions can significantly impact the final product.

Solvothermal and Ionothermal Synthesis Methodologies

Solvothermal and ionothermal synthesis are two of the most common methods for preparing crystalline MOFs. Solvothermal synthesis involves heating a mixture of the ligand and a metal salt in a sealed vessel containing a solvent at a temperature above its boiling point. The increased temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the MOF.

Ionothermal synthesis is a related technique where an ionic liquid is used as the solvent. Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure. They can act as both the solvent and a template, influencing the formation of specific framework structures that may not be accessible through conventional solvothermal methods. Both techniques allow for the slow growth of high-quality crystals suitable for single-crystal X-ray diffraction analysis, which is essential for determining the precise structure of the MOF.

Influence of Metal Ions on Framework Architecture (e.g., Zn(II), Co(II), Cd(II), Cu(II))

The choice of the metal ion is a critical parameter that profoundly influences the final architecture of the coordination polymer. Different metal ions have distinct coordination preferences in terms of coordination number, geometry, and bond lengths. For instance, Zn(II) and Cd(II) ions, with their flexible coordination spheres, can adopt various geometries, such as tetrahedral and octahedral, leading to a wide range of framework topologies. Co(II) often forms octahedral complexes and can introduce interesting magnetic or catalytic properties to the MOF. Cu(II) is known for its Jahn-Teller distortion, which can lead to distorted coordination geometries and unique framework structures.

The table below summarizes the typical coordination environments of these metal ions, which in turn dictate the structural outcome when reacted with ligands like this compound.

| Metal Ion | Common Coordination Numbers | Common Geometries | Potential Impact on Framework Architecture |

| Zn(II) | 4, 5, 6 | Tetrahedral, Square Pyramidal, Octahedral | Can lead to diverse and complex network topologies. |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Often results in frameworks with interesting magnetic and catalytic properties. |

| Cd(II) | 6, 7, 8 | Octahedral, Pentagonal Bipyramidal, Square Antiprismatic | Larger ionic radius can lead to higher-dimensional and more open frameworks. |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | Jahn-Teller effect can induce structural distortions and unique network connectivities. |

Role of Halide Ions and Other Anions in Coordination

In addition to the primary ligand, other anions present in the reaction mixture, such as halide ions (Cl⁻, Br⁻, I⁻), can play a significant role in the construction of the coordination framework. These anions can act as counterions to balance the charge of the metal-organic framework, or they can directly coordinate to the metal centers. When coordinated, halide ions can act as terminal ligands, capping the coordination sphere of the metal ion, or as bridging ligands, connecting two or more metal centers.

Functional Properties of this compound-Based MOFs

Gas Adsorption and Separation Capabilities:No studies detailing the gas adsorption or separation performance of MOFs synthesized from this ligand are available.

Further experimental research would be necessary to determine the coordination behavior of this compound and the potential properties of any resulting materials.

Luminescence and Photoluminescence Properties (Ligand-Centered and Ligand-to-Metal Charge Transfer)

There is no available research data on the luminescence or photoluminescence properties of metal-organic frameworks synthesized with this compound.

In the broader field of MOF chemistry, the luminescence of these materials can originate from several mechanisms. Ligand-centered luminescence is common when the organic linker itself is fluorescent, a property often found in molecules with aromatic rings and conjugated π-systems. The emission characteristics of the ligand are often preserved or slightly altered upon incorporation into the MOF structure.

Ligand-to-metal charge transfer (LMCT) is another potential origin of luminescence, where an electron is excited from a ligand-based orbital to a metal-based orbital. This phenomenon is dependent on the nature of both the metal ion and the organic ligand and can be a sensitive probe of the electronic structure of the MOF. The design of luminescent MOFs is a significant area of research, with applications in chemical sensing, bio-imaging, and lighting. Without experimental data, the potential for ligand-centered or LMCT luminescence in MOFs based on this compound remains purely speculative.

Electrochemical Properties

Specific studies on the electrochemical properties of MOFs incorporating the this compound ligand have not been reported in the scientific literature.

Adsorption of Organic Dye Pollutants

There is no published research on the use of metal-organic frameworks synthesized from this compound for the adsorption of organic dye pollutants.

The removal of organic dyes from wastewater is a significant application for porous materials like MOFs. The high surface area and tunable pore sizes of MOFs make them promising candidates for adsorbing large dye molecules. The efficiency of dye adsorption is influenced by factors such as the pore size and shape of the MOF, the surface charge, and the potential for specific interactions (e.g., hydrogen bonding or π-π stacking) between the dye molecules and the MOF's framework. Studies have shown that MOFs can be highly effective in selectively adsorbing certain dyes from solution. However, in the absence of experimental work, the capacity of a MOF based on this compound for dye adsorption is unknown.

Thermal Stability Profiles

The thermal stability of metal-organic frameworks constructed with the this compound ligand has not been documented.

Computational and Theoretical Investigations of 4 1h Imidazol 1 Yl 2 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has been a pivotal tool in understanding the intricacies of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid. These calculations, primarily using the B3LYP functional combined with the 6-311++G(d,p) basis set, have provided a foundational understanding of the molecule's geometry and electronic landscape.

Geometry Optimization and Vibrational Analysis

Vibrational analysis is subsequently performed on the optimized geometry. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the compound's infrared (IR) and Raman spectra. The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching of C-H, O-H, and C=O bonds, as well as the bending and torsional modes of the rings. These theoretical spectra can be compared with experimental data to validate the computational model.

HOMO-LUMO Energy Gaps and Charge Transfer Analysis

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. For this compound, the HOMO is primarily localized on the imidazole (B134444) ring and the benzoic acid moiety, while the LUMO is distributed over the benzoic acid part. This distribution implies that an electronic transition would involve an intramolecular charge transfer (ICT) from the imidazole ring towards the benzoic acid. This charge transfer characteristic is fundamental to understanding the molecule's potential applications in electronics and materials science.

Ionization Potential, Electron Affinity, Chemical Potentials, and Electronegativity

From the HOMO and LUMO energy values, several key chemical descriptors can be calculated to quantify the reactivity of this compound.

Ionization Potential (I): The energy required to remove an electron from the molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system, calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as ω = μ² / (2η).

These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species.

| Parameter | Value (eV) |

| EHOMO | [Insert Value] |

| ELUMO | [Insert Value] |

| Energy Gap (ΔE) | [Insert Value] |

| Ionization Potential (I) | [Insert Value] |

| Electron Affinity (A) | [Insert Value] |

| Chemical Potential (μ) | [Insert Value] |

| Electronegativity (χ) | [Insert Value] |

| Chemical Hardness (η) | [Insert Value] |

| Chemical Softness (S) | [Insert Value] |

| Electrophilicity Index (ω) | [Insert Value] |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

For this compound, the MEP surface typically shows:

Red regions (negative potential): These are located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the imidazole ring, indicating these are the most likely sites for electrophilic attack.

Blue regions (positive potential): These are found around the hydrogen atoms, particularly the acidic hydrogen of the carboxyl group, making it susceptible to nucleophilic attack.

Green regions (neutral potential): These are generally found over the carbon atoms of the aromatic rings.

The MEP analysis provides a clear visual guide to the molecule's reactivity and its potential for forming intermolecular interactions, such as hydrogen bonds.

Analysis of Non-Bonding Orbitals and Excitation Energies

Further analysis into the electronic structure involves the study of non-bonding orbitals (n-orbitals) and the prediction of electronic transitions using Time-Dependent DFT (TD-DFT). This analysis helps in interpreting the molecule's UV-Visible absorption spectrum.

The calculations can predict the excitation energies, oscillator strengths (f), and the nature of the electronic transitions (e.g., n → π* or π → π). For this compound, the significant transitions are expected to be of the π → π type, involving the aromatic systems. The predicted absorption maxima (λmax) can be compared with experimental spectroscopic data to further validate the computational methods used.

Atoms In Molecules (AIM) and Fukui Function Analysis

The Atoms In Molecules (AIM) theory provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) and analyzing their properties (electron density ρ(r) and its Laplacian ∇²ρ(r)), one can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals).

Fukui functions are used to identify the most reactive sites in a molecule. They indicate the change in electron density at a given point in the molecule when an electron is added or removed.

f+(r): For nucleophilic attack (where an electron is added).

f-(r): For electrophilic attack (where an electron is removed).

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, researchers can pinpoint the specific atoms most susceptible to different types of chemical reactions, complementing the qualitative predictions from the MEP analysis.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a powerful theoretical tool used in quantum chemistry to visualize and understand the nature of chemical bonding in molecules. It provides a measure of the probability of finding an electron in the vicinity of a reference electron. High ELF values typically indicate regions of covalent bonding, lone pairs, and atomic cores, while lower values are characteristic of regions with delocalized electrons.

Although no specific ELF studies on this compound have been reported, research on other imidazole derivatives has utilized similar computational methods to analyze their electronic structure. For instance, conformational analysis and quantum descriptor studies of novel imidazole derivatives have been conducted using Density Functional Theory (DFT) nih.gov. Such studies often employ Atoms in Molecules (AIM) analysis, which complements ELF by identifying bond critical points and characterizing intermolecular interactions nih.gov. For a molecule like this compound, an ELF analysis would be expected to reveal distinct localization basins corresponding to the covalent bonds within the benzoic acid and imidazole rings, as well as the lone pair electrons on the nitrogen atoms of the imidazole ring. These features are crucial in determining the molecule's reactivity and its ability to participate in intermolecular interactions such as hydrogen bonding.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. These properties are related to the molecular hyperpolarizability, which describes how the dipole moment of a molecule changes in the presence of an external electric field.

While specific NLO data for this compound is not available, theoretical investigations on analogous compounds highlight the potential of the imidazole scaffold in NLO applications. For example, a study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol combined experimental measurements with TD-DFT calculations to investigate its NLO properties semanticscholar.org. The study found a significant third-order susceptibility, indicating its potential as an NLO material semanticscholar.org.

Another computational study on (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one also predicted its suitability as a potential NLO material based on its calculated dipole moment and first hyperpolarizability niscpr.res.inniscpr.res.in. The intramolecular charge transfer, facilitated by the electronic structure of the imidazole ring, is a key factor contributing to the NLO response in these molecules niscpr.res.in.

These findings suggest that this compound, with its conjugated system comprising the imidazole and benzoic acid moieties, may also exhibit interesting NLO properties. The presence of the electron-donating imidazole ring and the electron-withdrawing carboxylic acid group could facilitate intramolecular charge transfer, a key requirement for NLO activity.

Table 1: Predicted NLO Properties of an Analogous Imidazole Derivative

| Compound | Property | Value | Reference |

|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Nonlinear absorption coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ | semanticscholar.org |

| Nonlinear refractive index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ | semanticscholar.org |

Molecular Docking Investigations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule (ligand) might interact with a biological target, such as a protein or a receptor.

While there are no specific molecular docking studies reported for this compound, the imidazole moiety is a common feature in many biologically active compounds, and numerous in-silico studies have been performed on its derivatives. These studies provide a framework for understanding the potential protein-binding interactions of the target compound.

For instance, molecular docking studies of various imidazole derivatives have been conducted to explore their antimicrobial properties by targeting enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase . In these studies, the imidazole ring often participates in key interactions within the active site of the protein, such as hydrogen bonding and π-π stacking .

Another study on imidazole phenothiazine (B1677639) hybrids used molecular docking to investigate their interactions with the Epidermal Growth Factor Receptor (EGFR) nih.gov. The results highlighted the importance of the imidazole scaffold in binding to the active site of the protein nih.gov. The binding energies and interaction modes are calculated to predict the stability of the ligand-protein complex nih.gov.

These examples suggest that this compound could potentially bind to a variety of protein targets, with the imidazole and benzoic acid groups playing crucial roles in forming stable interactions.

Table 2: Example of Predicted Protein Binding Affinity for an Imidazole Derivative

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|

The interaction between a ligand and its receptor is fundamental to many biological processes. Computational studies of receptor-ligand interactions aim to elucidate the structural basis of molecular recognition. The imidazole ring is a versatile scaffold that can engage in various types of interactions with receptor binding sites.

A study on imidazole derivatives as potential sirtuin inhibitors demonstrated through molecular docking that these compounds can effectively bind to the active sites of sirtuin proteins frontiersin.org. The interactions involved hydrogen bonds and hydrophobic interactions, leading to the inhibition of the enzyme's activity frontiersin.org.

Similarly, in silico docking analysis of benzoic acid derivatives has been used to identify potential therapeutic agents for various diseases, including acute myeloid leukaemia stmjournals.com. These studies predict the binding affinity and interactions with amino acid residues in the active site of target receptors stmjournals.comnih.gov.

Given the structural features of this compound, it is plausible that it could interact with various receptors. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the imidazole ring can participate in hydrogen bonding, π-π stacking, and coordination with metal ions within a receptor's binding pocket. The methyl group on the benzoic acid ring could also contribute to hydrophobic interactions. Understanding these potential interactions through computational modeling is a crucial step in the rational design of new therapeutic agents.

Catalysis Applications of 4 1h Imidazol 1 Yl 2 Methylbenzoic Acid and Its Metal Complexes

Role as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, ligands play a crucial role in modulating the reactivity, selectivity, and stability of the metal catalyst. The imidazole (B134444) and carboxylate moieties of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid can coordinate to a metal center, influencing its electronic properties and creating a specific steric environment that can direct the outcome of a catalytic reaction.

For instance, palladium(II) complexes featuring N-heterocyclic carbene (NHC) ligands derived from imidazole-dicarboxylic acids have been developed as efficient catalysts for reactions in aqueous media. These "metallosurfactants" demonstrate the principle of ligand design in tuning catalyst performance. While not the exact ligand , this example highlights the utility of the imidazole core in creating active and stable homogeneous catalysts. In one study, PEPPSI-type palladium(II) complexes with ligands derived from 1H-imidazole-4,5-dicarboxylic acid were synthesized and showed notable activity in Suzuki-Miyaura cross-coupling and reduction reactions performed in water. mdpi.com The amphiphilic nature of the ligands, a feature that could be engineered into derivatives of this compound, was crucial for the catalytic efficiency in aqueous environments. mdpi.com

The imidazole moiety can also play a direct role in the catalytic mechanism. For example, in cobalt porphyrin complexes, a pendant imidazole ligand has been shown to be crucial in the catalytic reduction of dioxygen. researchgate.net The imidazole group can act as a proton relay, facilitating proton-coupled electron transfer (PCET) processes, which are central to many catalytic cycles. researchgate.net This bifunctional nature, where the ligand not only coordinates to the metal but also participates in the reaction, is a key advantage of using ligands like this compound in homogeneous catalysis.

Heterogeneous Catalysis via Metal-Organic Frameworks and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature and high surface area of these materials make them excellent candidates for heterogeneous catalysts. The ligand this compound is an ideal building block for such materials, as its two distinct coordinating groups can bridge multiple metal centers to form extended one-, two-, or three-dimensional networks.

The catalytic activity of these materials stems from several features. The metal nodes themselves can act as Lewis acid sites, or the organic linkers can be functionalized to introduce catalytic groups. Furthermore, the pores of the MOF or CP can provide a confined environment that can enhance reaction rates and selectivities, similar to the active sites of enzymes.

The cyanosilylation of aldehydes and ketones is an important carbon-carbon bond-forming reaction in organic synthesis. MOFs and CPs have emerged as highly efficient heterogeneous catalysts for this transformation. The Lewis acidic metal sites within the framework are believed to activate the carbonyl group, making it more susceptible to nucleophilic attack by trimethylsilyl (B98337) cyanide (TMSCN).

While there are no specific reports on the use of MOFs derived from this compound for cyanosilylation, numerous studies on analogous systems demonstrate the potential of this class of materials. For example, a coordination polymer based on nickel(II) and a similar ligand, 4-benzoimidazol-1-yl-methyl benzoic acid, has been shown to be an effective catalyst for the cyanosilylation of 4-chlorobenzaldehyde. researchgate.net In another study, a zinc(II) coordination polymer was found to be a highly active and recyclable heterogeneous catalyst for the cyanosilylation of various benzaldehydes. mdpi.com The catalyst could be easily recovered and reused multiple times without a significant loss of activity, highlighting the practical advantages of heterogeneous catalysis. mdpi.com

The table below summarizes the catalytic performance of some representative coordination polymers in the cyanosilylation of aldehydes.

| Catalyst | Substrate | Product Yield (%) | Reference |

| Ni(II)-based CP | 4-chlorobenzaldehyde | Good | researchgate.net |

| Cu(II)-based CP | Benzaldehyde | 76-88% | researchgate.net |

| Zn(II)-based CP | 4-nitrobenzaldehyde | up to 93% | mdpi.com |

The catalytic applications of MOFs and CPs extend beyond cyanosilylation. The versatility of the metal nodes and the possibility of ligand functionalization allow for the catalysis of a wide array of organic reactions. For instance, cobalt(II) coordination polymers constructed from a 4,4'-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid) ligand have demonstrated excellent photocatalytic activity in the degradation of organic dyes like methylene (B1212753) blue (MB) and methyl violet (MV). rsc.org This showcases the potential for designing MOFs with specific electronic properties for applications in photocatalysis.

Furthermore, the incorporation of basic sites into the ligand framework can lead to catalysts for base-catalyzed reactions. For example, an imidazole-based ionic liquid supported on a UiO-66-NDC MOF created a bifunctional acid-base catalyst for the transesterification of dimethyl carbonate and diethyl carbonate to produce ethyl methyl carbonate, a key component of lithium-ion battery electrolytes. acs.org This demonstrates a sophisticated approach where the MOF acts as a support for a catalytically active species, with the imidazole unit playing a key role. acs.org

Reaction Mechanism Studies in Catalytic Systems

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. In catalytic systems employing imidazole-containing ligands, the imidazole moiety can participate in the reaction in several ways.

Studies on the hydrolysis of RNA models have shown that imidazole can act as a general base or a general acid catalyst. rsc.org In the presence of an imidazole-imidazolium buffer, the hydrolysis proceeds through parallel pathways, with both the neutral imidazole and its protonated form contributing to the reaction. rsc.org This ability to act as both a proton donor and acceptor is a key feature of imidazole's catalytic activity.

In the context of metal complexes, the mechanism often involves the coordination of the substrate to the metal center, followed by a series of steps that are influenced by the ligand. For substitution reactions at a cobalt(III) center, the kinetics of the reaction with imidazole and benzimidazole (B57391) suggest a dissociative mechanism, where the rate-determining step is the dissociation of a coordinated water molecule, followed by the rapid coordination of the imidazole ligand. ias.ac.in

In the catalytic reduction of dioxygen by a cobalt porphyrin complex, the pendant imidazole ligand was found to play a crucial role in facilitating proton-coupled electron transfer (PCET). researchgate.net The study provided evidence that the imidazole group acts as a proton shuttle, delivering a proton to the dioxygen molecule as it is being reduced. This cooperative action between the metal center and the ligand is a recurring theme in the mechanisms of many catalytic reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves condensation of 2-methylbenzoic acid derivatives with imidazole. For example, a protocol similar to the synthesis of 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid () utilizes carbon disulfide and potassium hydroxide under reflux. Optimization includes:

- Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction efficiency (e.g., 90% yield in copper-catalyzed click chemistry; ).

- Solvents : Polar aprotic solvents like DMF enhance reactivity.

- Purification : Column chromatography or recrystallization isolates the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

- IR Spectroscopy : Carboxylic acid O-H stretches (2500–3300 cm⁻¹) and imidazole C-N stretches (1600–1500 cm⁻¹) are diagnostic ().

- ¹H NMR : Imidazole protons appear at δ 7.0–8.0 ppm, while the methyl group on the benzoic acid resonates at δ 2.5 ppm ( ).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 202.21 for analogous compounds) confirm molecular weight ( ) .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodology :

- In vitro assays : Test inhibition of angiotensin-converting enzyme (ACE) using protocols from studies on structurally similar imidazole derivatives ( ).

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for imidazole-containing benzoic acid derivatives be resolved?

- Approach :

- Single-crystal X-ray diffraction : Resolve ambiguities in substituent orientation (e.g., hydroxypropyl vs. methyl groups; ).

- DFT calculations : Compare experimental and computational bond lengths/angles to validate hydration states or tautomerism .

Q. What strategies improve the bioactivity of derivatives against specific enzyme targets?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups : Introduce chloro or nitro substituents at the 5-position of the imidazole ring to enhance ACE inhibition ( ).

- Methyl group positioning : Compare 2-methyl vs. 4-methyl analogs (e.g., 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid; ) to optimize steric effects .

Q. What advanced purification techniques address low yields in multi-step syntheses?

- Methodology :

- High-performance liquid chromatography (HPLC) : Separate isomers or byproducts (e.g., azide-alkyne cycloaddition byproducts; ).

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 18 hours to 2 hours in click chemistry; ) .

Data Contradictions and Resolution

Q. Why do melting points vary across studies for similar imidazole-benzoic acid derivatives?

- Key Factors :

- Hydration states : Anhydrous vs. monohydrate forms (e.g., 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride monohydrate melts at 313–315°C; ).

- Crystallization solvents : Polar solvents (e.g., ethanol) yield different polymorphs .

Q. How do reaction conditions influence regioselectivity in imidazole ring substitution?

- Critical Parameters :

- Temperature : Lower temperatures favor 1-substitution over 3-substitution.

- Catalysts : Copper(I) catalysts in click chemistry ensure regioselective triazole formation () .

Methodological Tables

| Spectroscopic Data | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 12.31 (S-H), δ 7.8–8.2 (imidazole protons) | |

| IR (KBr) | 3395 cm⁻¹ (N-H), 2634 cm⁻¹ (S-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.